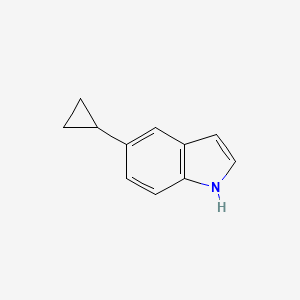

5-Cyclopropyl-1H-indole

Description

The Indole (B1671886) Nucleus as a Privileged Structure in Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure." sci-hub.senih.govijpsr.infowisdomlib.org This designation stems from its recurring presence in a multitude of natural products and synthetic compounds with significant biological activities. ijpsr.infonih.govresearchgate.net The indole scaffold's unique ability to mimic the structure of peptides allows it to bind reversibly to a variety of enzymes and receptors, making it a versatile framework for drug design. sci-hub.seijpsr.infonih.gov

Its prevalence is evident in the vast number of approved drugs targeting a wide array of conditions. ijpsr.infomdpi.comnih.gov From the anti-inflammatory drug indomethacin (B1671933) to the anti-migraine agent sumatriptan (B127528) and various anticancer agents like vinblastine (B1199706) and vincristine, the indole core is a common feature. nih.govresearchgate.netnih.govrsc.org The structural versatility of the indole ring system allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. mdpi.com This adaptability has led to the development of drugs for cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. mdpi.combohrium.comnih.gov The continued exploration of indole derivatives promises to address significant healthcare challenges, including drug-resistant pathogens and chronic diseases. mdpi.comnih.gov

Strategic Incorporation of Cyclopropyl (B3062369) Moieties in Bioactive Chemical Entities

The cyclopropyl group, a three-membered carbocycle, has become an increasingly important structural motif in modern drug design. acs.orgscientificupdate.com Its incorporation into bioactive molecules is a strategic approach to overcome various challenges in drug discovery. acs.orgresearchgate.net The unique steric and electronic properties of the cyclopropyl ring, including its rigid and strained nature, can profoundly influence a molecule's pharmacological profile. fiveable.meresearchgate.net

Medicinal chemists utilize the cyclopropyl moiety to:

Enhance Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to an improved pharmacokinetic profile and a longer half-life of a drug. hyphadiscovery.com For instance, replacing an N-ethyl group with an N-cyclopropyl group can block CYP450-mediated oxidation. iris-biotech.de

Improve Potency and Binding: The conformational constraint imposed by the cyclopropyl ring can help to position other pharmacophoric groups optimally within a target's binding pocket, leading to a more favorable entropic contribution to binding and enhanced potency. iris-biotech.deacs.org

Modulate Physicochemical Properties: The cyclopropyl group can alter a molecule's lipophilicity, permeability, and pKa. acs.orgiris-biotech.de It is often used as a bioisosteric replacement for other groups like alkenes, isopropyl, or phenyl groups to fine-tune these properties. scientificupdate.comiris-biotech.dedrughunter.com For example, replacing a phenyl ring with a cyclopropyl group can be a strategy to improve a compound's properties. nih.govdomainex.co.uk

Reduce Off-Target Effects: By providing a more defined conformation, the cyclopropyl group can increase selectivity for the intended biological target, thereby reducing the potential for off-target effects. acs.orgacs.org

The successful application of this strategy is evident in numerous FDA-approved drugs, highlighting the cyclopropyl ring's proven track record in drug development. scientificupdate.comhyphadiscovery.com

Research Trajectory and Scientific Significance of 5-Cyclopropyl-1H-indole and its Derivatives in Advanced Chemical Biology and Pharmaceutical Sciences Investigations

The synthesis of this compound represents a strategic convergence of the beneficial properties of both the indole nucleus and the cyclopropyl moiety. This compound serves as a valuable building block for the creation of novel chemical entities with potential applications in various therapeutic areas. cymitquimica.com The presence of the cyclopropyl group at the 5-position of the indole ring can enhance the molecule's interaction with biological targets and improve its drug-like properties. cymitquimica.com

Research into derivatives of this compound has shown promise in several key areas of pharmaceutical sciences:

Antiviral Activity: Indole derivatives are known for their antiviral properties, and the incorporation of a cyclopropyl group can enhance this activity. For example, cyclopropyl-fused indoles have demonstrated significant inhibitory activity against the Hepatitis C virus (HCV) NS5B RNA-dependent polymerase, with EC50 values in the nanomolar range. While specific data on this compound itself is emerging, its structural motifs are aligned with those of potent antiviral agents.

Anticancer Properties: Studies on derivatives of this compound indicate potential anticancer activity. Certain derivatives have exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: In Vitro Anticancer Activity of a this compound Derivative

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| HeLa | Cervical Cancer | 12.8 |

| A549 | Lung Cancer | 10.4 |

Data sourced from in vitro studies on specific derivatives of this compound.

Enzyme Inhibition: The unique structure of this compound and its derivatives makes them interesting candidates for enzyme inhibitors. For instance, novel cyclopropyl indole derivatives have been designed and synthesized as HIV non-nucleoside reverse transcriptase inhibitors, demonstrating the potential of this scaffold to interact with key enzymatic targets. acs.org

The scientific significance of this compound lies in its role as a versatile scaffold that allows for the exploration of new chemical space in drug discovery. The combination of the "privileged" indole core with the functionality-enhancing cyclopropyl group provides a robust platform for developing next-generation therapeutic agents with improved efficacy and pharmacokinetic profiles. Further research into the synthesis and biological evaluation of a wider range of derivatives is poised to unlock the full potential of this promising chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-8(1)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEAWFOWZWBRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602485 | |

| Record name | 5-Cyclopropyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893739-92-9 | |

| Record name | 5-Cyclopropyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro and in Vivo Pharmacological Evaluations of 5 Cyclopropyl 1h Indole Derivatives

Investigations into Anti-Parasitic Activities

Efficacy against Trypanosoma cruzi

Trypanosoma cruzi is the protozoan parasite responsible for Chagas disease, a significant health concern in many parts of the world. nih.gov Research has identified derivatives of 1H-indole-2-carboxamide as potential agents against this parasite. nih.gov

In a study focused on the optimization of indole-based compounds, a series of 1H-indole-2-carboxamides were synthesized and evaluated for their in vitro activity against the intracellular amastigote forms of T. cruzi. nih.govacs.org Among these, compounds bearing a cyclopropyl (B3062369) group at the 5'-position of the indole (B1671886) core demonstrated notable potency. nih.govacs.org Specifically, compounds designated as 3 and 4 , both featuring the 5'-cyclopropyl substituent, exhibited good to moderate potency. nih.govacs.org Further modifications led to the development of compound 39 , a cyclopropyl analogue, which showed significant potency with a pEC₅₀ of 6.2. nih.govacs.org

While these compounds showed promise in in vitro assays, subsequent in vivo studies in mouse models of Chagas disease revealed challenges. nih.gov Despite demonstrating some anti-parasitic activity, issues related to drug metabolism and pharmacokinetic (DMPK) properties, such as limited plasma exposure, ultimately led to the discontinuation of optimization efforts for this particular series. nih.gov One of the compounds, 2 , when administered orally in an acute infection model, did lead to a significant reduction in peak parasitemia. nih.gov However, infection relapsed after the treatment was stopped. nih.gov

It is important to note that the current therapeutic options for Chagas disease, benznidazole (B1666585) and nifurtimox, have considerable drawbacks, highlighting the need for novel therapeutic agents. nih.gov

**Table 1: In Vitro Activity of 5-Cyclopropyl-1H-indole Derivatives against *T. cruzi***

| Compound | 5'-Substituent | Other Modifications | pEC₅₀ | Reference |

|---|---|---|---|---|

| 3 | Cyclopropyl | 1H-indole-2-carboxamide | > 6.0 | nih.govacs.org |

| 4 | Cyclopropyl | 1H-indole-2-carboxamide | 5.4 - 6.2 | nih.govacs.org |

| 39 | Cyclopropyl | Ethyl analogue of parent compound | 6.2 | nih.govacs.org |

Structure-Activity Relationship Modulations in Anti-Parasitic Agents

The exploration of structure-activity relationships (SAR) has been crucial in guiding the design of more effective anti-parasitic agents derived from the this compound scaffold. nih.govacs.org Studies have shown that small, electron-donating aliphatic groups at the 5'-position of the indole core are favored for anti-T. cruzi activity. nih.govacs.org Compounds with methyl, cyclopropyl, and ethyl groups in this position demonstrated moderate to good potency. nih.govacs.org Conversely, the introduction of electron-withdrawing groups, such as halogens or a trifluoromethyl group, resulted in inactive compounds. nih.govacs.org

Further SAR exploration revealed that while increasing potency was achievable, it often came at the cost of less favorable physicochemical properties. For instance, the most potent analogues, including the cyclopropyl-substituted compound 3 , had limited solubility and poorer microsomal stability compared to less potent but more balanced compounds. nih.gov This trade-off between potency and DMPK properties remains a key challenge in the development of these agents. nih.gov

Assessment of Antiviral Potential

Activity as HIV Non-Nucleoside Reverse Transcriptase Inhibitors

The emergence of drug resistance in HIV treatment necessitates the continuous development of novel therapeutic agents. nih.govnih.gov Derivatives of this compound have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs. nih.govnih.gov

Through molecular modeling, a series of novel cyclopropyl indole derivatives were designed and synthesized. nih.govnih.gov These compounds were engineered to interact with key residues in the allosteric pocket of HIV reverse transcriptase, specifically forming hydrogen bonds with Lys101 and occupying hydrophobic pockets near Tyr181/188 and Val179. nih.govnih.gov Several of these newly synthesized compounds demonstrated inhibitory activity against HIV replication comparable to the established NNRTI, nevirapine, in phenotypic assays. nih.govnih.gov

The significance of the cyclopropyl group is underscored by its presence in two licensed NNRTIs. nih.gov To confirm the mechanism of action, the most potent cyclopropyl-indole derivatives were tested against various single mutant strains of the virus. nih.gov Mutations at residues Lys103, Tyr181, and Tyr188, which are known sites of action for existing NNRTIs, led to significant changes in the inhibitory capacity of these novel compounds, confirming their role as NNRTIs. nih.gov

Table 2: Antiviral Activity of a 5-Chloroindole Analogue

| Compound | Modification | Potency | Reference |

|---|---|---|---|

| 25 | 5-chloroindole analogue | Similar to corresponding 5-bromoindole (B119039) analogue | nih.gov |

Design and Evaluation as Analogs of Established Antiviral Agents, including Umifenovir

Umifenovir is an antiviral drug used in some countries, but its precise biological target is not fully understood. nih.govnih.gov Researchers have explored the synthesis of conformationally restricted analogs of umifenovir, incorporating a cyclopropyl ring to fix the mutual positions of the indole and benzene (B151609) rings. nih.govnih.gov

One such analog, ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, was synthesized as a prototype. nih.govnih.gov This compound was created through a one-pot reaction. nih.govnih.gov However, in the subsequent antiviral studies conducted, this particular analog did not exhibit antiviral activity within the tested range. nih.govnih.gov

Explorations in Neuropharmacology

The indole nucleus is a common feature in molecules that interact with the central nervous system. Preliminary research suggests that derivatives of this compound may have potential applications in neuropharmacology.

One area of investigation involves their potential to modulate neurotransmitter systems. For instance, 1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid has been suggested to have implications in the treatment of neurological disorders.

Another line of research has focused on the development of bivalent ligands with selectivity for the dopamine (B1211576) D3 receptor (D3R), a target for various neurological and psychiatric conditions. In these studies, a trans-cyclopropylmethyl group was used as a conformationally restricted linker to connect pharmacophoric elements. This approach aimed to create ligands with improved D3R selectivity.

Furthermore, indole derivatives are being explored as modulators of metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in a range of neurological and psychiatric disorders. The synthesis of compounds like trans-3-Chloro-1-cyclopropylmethyl-4-[1-(4-hydroxy-cyclohexyl)-1H-indol-5-yl]-1H-pyridin-2-one highlights the efforts to develop novel mGluR modulators based on the indole scaffold. google.com

Competitive Antagonism of N-Methyl-D-aspartate (NMDA) Receptors by Cyclopropyl Analogs

Derivatives of indole-2-carboxylates have been identified as potent antagonists at the strychnine-insensitive glycine (B1666218) binding site of the N-Methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor, an ionotropic glutamate receptor, plays a crucial role in synaptic plasticity and transmission. Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. Therefore, antagonists of the NMDA receptor are of significant therapeutic interest.

Research into the structure-activity relationships of indole derivatives has revealed that specific substitutions on the indole nucleus are critical for potent antagonist activity. nih.govwipo.int While direct studies on this compound as a competitive antagonist are not extensively detailed in the provided results, the broader class of indole derivatives, including those with cyclopropyl moieties, has been investigated for their potential to modulate NMDA receptor function. wipo.intgoogle.comnih.gov For instance, the synthesis of tricyclic indole-2-carboxylic acids has yielded potent NMDA-glycine antagonists, with some derivatives exhibiting high affinity for the glycine binding site. acs.org The incorporation of a cyclopropyl group is a strategy employed in medicinal chemistry to enhance binding affinity and metabolic stability. acs.org

Anti-proliferative and Anticancer Research Applications

The anticancer potential of this compound derivatives has been a significant area of investigation. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

Cytotoxic Activity against Malignant Cell Lines

In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic activity against a range of malignant cell lines. For example, research has indicated that these derivatives can induce apoptosis and inhibit cell proliferation in breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells.

A study on indole C5-O-substituted seco-cyclopropylindole (seco-CI) compounds, which are structurally related to this compound, evaluated their cytotoxic activity against four human cancer cell lines: COLO 205 (colon), SK-MEL-2 (melanoma), A549 (lung), and JEG-3 (choriocarcinoma). mdpi.com The results, summarized in the table below, demonstrate the varying potency of these derivatives.

Table 1: Cytotoxicity of Indole C5-O-Substituted seco-CI Derivatives

| Compound | COLO 205 IC₅₀ (µM) | SK-MEL-2 IC₅₀ (µM) | A549 IC₅₀ (µM) | JEG-3 IC₅₀ (µM) |

|---|---|---|---|---|

| Doxorubicin (B1662922) (Standard) | 0.374 | 1.472 | 0.847 | - |

| C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI (1) | 0.374 | 0.374 | 0.629 | - |

| C5-Methylsulfonyloxy derivative (2) | - | 0.419 | - | 0.182 |

| C5-Aminosulfonyloxy derivative (3) | - | 0.301 | - | - |

| C5-N,N-dimethylaminosulfonyl derivative (4) | Less active than doxorubicin | Less active than doxorubicin | Less active than doxorubicin | Inactive |

| C5-Benzyloxy-1H-indole seco-CI (5) | - | 0.764 | 0.298 | 0.397 |

Data sourced from a study on indole C5-O-substituted seco-CI derivatives. mdpi.com

The data indicates that compounds with small sulfonyl substituents, such as 5-O-methylsulfonyl and 5-O-aminosulfonyl groups, exhibit significant cytotoxic activity, comparable to the standard drug doxorubicin in some cases. mdpi.com Specifically, the C5-hydroxy derivative showed notable activity against COLO 205, SK-MEL-2, and A-549 cell lines, while the C5-methylsulfonyloxy and C5-aminosulfonyloxy derivatives were particularly effective against the SK-MEL-2 melanoma cell line. mdpi.com

Diverse Biological Spectrum of Cyclopropyl-Indole Hybrids

The hybridization of the cyclopropyl-indole scaffold with other pharmacologically active moieties has led to the development of compounds with a diverse range of biological activities.

Antimicrobial Properties

Indole derivatives are recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. nih.govchula.ac.th The incorporation of a cyclopropyl group can enhance these effects. For instance, hybrids of ciprofloxacin (B1669076) and indole have been synthesized and evaluated for their antibacterial activity against various pathogenic strains, including multidrug-resistant ones. nih.gov

One study reported the synthesis of novel indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which demonstrated significant antibacterial and antifungal activity. turkjps.org The minimum inhibitory concentration (MIC) values for these compounds against various microbial strains are presented below.

Table 2: Antimicrobial Activity of Indole Derivatives (MIC in µg/mL)

| Compound | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei |

|---|---|---|---|---|---|---|

| Indole-thiadiazole (2c) | - | More effective than ciprofloxacin | - | - | - | - |

| Indole-triazole (3d) | - | More effective than ciprofloxacin | - | - | - | - |

Data highlights the superior activity of specific derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) compared to the standard drug ciprofloxacin. turkjps.org

These findings underscore the potential of cyclopropyl-indole hybrids as a basis for the development of new antimicrobial agents to combat drug-resistant infections. nih.govturkjps.org

Antioxidant Activity

Indole derivatives have been explored for their antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.govsemanticscholar.org The presence of the indole nucleus allows for the dissipation of radical species, contributing to their antioxidant effect. nih.gov

Studies on various indole derivatives have demonstrated their capacity to act as potent antioxidants. For example, N-substituted indole-2-carboxamide and ester derivatives have shown significant antioxidant activity against superoxide (B77818) radicals. fabad.org.tr Research on new ester and amide derivatives of indole-2-carboxylic acid revealed their effectiveness in scavenging DPPH radicals and their powerful Fe³⁺ reducing abilities, with some compounds showing excellent reducing power compared to the standard antioxidant BHT. fabad.org.tr

While specific data on the antioxidant activity of this compound is not detailed in the provided results, the general antioxidant potential of the indole scaffold suggests that its cyclopropyl derivatives are promising candidates for further investigation in this area. nih.govnih.govsemanticscholar.orgfabad.org.tr

Structure Activity Relationship Sar and Rational Drug Design Principles

Positional and Substituent Effects of the Cyclopropyl (B3062369) Group on Biological Potency

The position and nature of substituents on the indole (B1671886) core are critical determinants of biological potency. The cyclopropyl group, in particular, imparts unique properties due to its compact, rigid, and lipophilic nature.

The placement of the cyclopropyl group at different positions on the indole ring can dramatically alter biological activity. For instance, in a series of anti-HIV-1 agents, a cyclopropyl phenyl motif at the C-2 position of the indole resulted in good activity (EC₅₀ = 3.58 μM). nih.gov However, when the positions of the methyl and cyclopropyl phenyl rings were switched between the N-1 and C-2 positions, the potency diminished (EC₅₀ = 5.91 μM). nih.gov This highlights the sensitivity of the ligand-target interaction to the spatial arrangement of the cyclopropyl moiety.

Furthermore, the presence of a cyclopropyl group can be compared to other small alkyl substituents. In one study, a cyclopropyl group at the R¹ position of a series of HIF-1 inhibitors resulted in decreased potency compared to a smaller n-propyl group. nih.gov This suggests that while the cyclopropyl group offers conformational rigidity, its slightly larger size can sometimes be detrimental to binding.

The following table summarizes the effect of the cyclopropyl group's position on the anti-HIV-1 activity of certain indole derivatives. nih.gov

| Compound | Substituent at N-1 | Substituent at C-2 | EC₅₀ (μM) |

| 37 | Methyl | Cyclopropyl phenyl | 3.58 |

| 38 | Cyclopropyl phenyl | Methyl | 5.91 |

Influence of Conformational Constraints on Ligand-Target Interactions in Cyclopropyl Indoles

The rigid nature of the cyclopropyl group introduces significant conformational constraints on the indole scaffold. This pre-organization of the ligand can be advantageous for binding to a biological target by reducing the entropic penalty upon binding. nih.govnih.gov By restricting the number of accessible conformations, the molecule is more likely to be in the bioactive conformation required for interaction with a receptor or enzyme. nih.gov

This principle of conformational constraint is a key strategy in rational drug design. researchgate.net The cyclopropyl group, by locking a portion of the molecule, can enhance binding affinity and specificity. The rigid structure can lead to more precise interactions with the target, avoiding unproductive binding modes. However, this rigidity can also be a disadvantage if the constrained conformation does not match the optimal geometry for the binding site. researchgate.net

The introduction of conformational constraints through cyclopropanation can be a powerful tool to improve the thermodynamic profile of a ligand-target interaction. nih.gov

Electronic Effects of Substituents on the Indole Core and their Impact on Biological Activity

The electronic properties of substituents on the indole ring play a crucial role in modulating biological activity. The indole nucleus is an electron-rich aromatic system, and the addition of electron-donating or electron-withdrawing groups can significantly alter its reactivity and interactions with biological targets. nih.govchemrevlett.com

Generally, substrates with electron-donating groups on the indole ring tend to show higher yields in certain chemical transformations, while those with electron-withdrawing groups may have lower yields or fail to react. chemrevlett.com This indicates the influence of electronics on the reactivity of the indole core. In the context of biological activity, the effect is highly dependent on the specific target and the nature of the interaction.

For example, in a series of anti-proliferative agents, the activity was found to be sensitive to the electronic nature of substituents at the C-5 and C-6 positions. nih.gov A methoxy (B1213986) group (an electron-donating group) at the 6-position was more potent than halogen substituents (electron-withdrawing groups). nih.gov Conversely, in another study on HIF-1 inhibitors, ring-activating groups like methyl, methoxy, and hydroxy at the para position of a phenyl ring attached to the core structure improved inhibitory activity. nih.gov

The electronic nature of substituents on the indole has been shown to have little effect on the outcome of certain palladium-catalyzed reactions, suggesting that for some processes, steric factors may be more dominant. nih.gov

The following table illustrates the impact of substituents on the anti-proliferative activity of certain indole derivatives. nih.gov

| Substituent Position | Substituent | Relative Activity |

| C-6 | -OCH₃ | Most Potent |

| C-6 | -F | Potent |

| C-6 | -Br | Potent |

| C-5 | -OCH₃ | Less Potent |

| C-6 | -Cl | Less Potent |

| C-5 | -Cl | Less Potent |

| C-5 | -H | Least Potent |

Bioisosteric Strategies and Analog Design within the 5-Cyclopropyl-1H-indole Framework

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. sci-hub.seslideshare.net Within the this compound framework, various bioisosteric modifications can be envisioned.

One common strategy is the replacement of the indole core itself with a bioisosteric heterocycle, such as an azaindole. Azaindoles are considered excellent bioisosteres of indoles, differing only by the replacement of a CH group with a nitrogen atom. mdpi.com This modification can fine-tune properties like solubility, pKa, and target binding. mdpi.com

Another approach involves modifying the substituents on the indole ring. For example, a methyl group could be replaced with a cyclopropyl group to introduce conformational rigidity and potentially enhance hydrophobic interactions. The cyclopropyl group itself can be considered a bioisostere for other small, rigid groups.

The design of analogs based on the this compound scaffold can also involve the introduction of different functional groups at various positions to probe the SAR. For instance, the addition of halogen atoms or small alkyl groups at other positions on the indole ring can provide insights into the steric and electronic requirements of the biological target. nih.gov

Computational Chemistry and Cheminformatics Approaches

Molecular Modeling in the Design of Novel Cyclopropyl (B3062369) Indole (B1671886) Derivatives

Molecular modeling serves as a foundational tool for the rational design of new chemical entities. By simulating molecular structures and properties, researchers can predict how modifications to a core scaffold, such as 5-cyclopropyl-1H-indole, will affect its behavior and interactions. This predictive power allows for the prioritization of synthetic targets, saving significant time and resources.

One prominent example of this approach is in the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. nih.govnih.gov Researchers utilized molecular modeling to design a series of cyclopropyl indole derivatives. nih.gov The design rationale was based on replacing a sulfonamide moiety in a known inhibitor with a cyclopropyl group. nih.gov Modeling studies indicated that this small, hydrophobic cyclopropyl group would fit snugly into a specific hydrophobic pocket in the region of the Val179 amino acid residue within the HIV reverse transcriptase enzyme. nih.gov This design hypothesis was confirmed by subsequent synthesis and biological testing, which showed that several of the designed compounds were potent inhibitors of HIV replication. nih.govnih.gov

Further studies have reinforced the utility of the cyclopropyl group at the 5-position of the indole ring. In the development of inhibitors for fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in type 2 diabetes, various alkyl groups were explored at the C-5 position of the indole scaffold. nih.gov The placement of a cyclopropyl group resulted in FBPase inhibition comparable to other favorable alkyl groups, suggesting its suitability for occupying a hydrophobic pocket in the enzyme's allosteric site. nih.gov Similarly, in the search for agents against Trypanosoma cruzi, the causative agent of Chagas disease, derivatives of 1H-indole-2-carboxamide were synthesized and evaluated. acs.org Initial structure-activity relationship (SAR) exploration showed that small, aliphatic, electron-donating groups at the 5-position were favored for potency. acs.org Compounds bearing a 5-cyclopropyl substituent were among those that demonstrated moderate to good potency against the intracellular amastigote form of the parasite. acs.org

These examples highlight a consistent theme in the molecular modeling of cyclopropyl indoles: the cyclopropyl group is often employed as a compact, lipophilic substituent to probe and effectively fill small hydrophobic pockets within protein binding sites, thereby enhancing binding affinity and biological activity.

Table 1: Molecular Modeling in the Design of Cyclopropyl Indole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Target/Application | Design Rationale | Key Compound(s) | Computational Insight | Reference(s) |

|---|---|---|---|---|

| HIV Reverse Transcriptase (NNRTI) | Replace sulfonamide with a cyclopropyl group to fit a small hydrophobic pocket. | Indole-cyclopropyl NNRTI (e.g., compound 5) | The cyclopropyl moiety effectively occupies the hydrophobic pocket near Val179. | nih.gov |

| Fructose-1,6-bisphosphatase (FBPase) | Explore small alkyl groups at the C-5 position to interact with a hydrophobic pocket. | 5-cyclopropyl-indole derivatives | The 5-cyclopropyl group is a favorable substituent for inhibition, comparable to other small alkyl groups. | nih.gov |

Ligand-Protein Docking Studies for Predicting Target Binding Modes

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the structural basis of molecular recognition, guiding lead optimization, and interpreting structure-activity relationships. For derivatives of this compound, docking studies have been instrumental in elucidating their binding modes with various biological targets.

In the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), docking studies were performed on novel cyclopropyl-indole derivatives. nih.gov The results for a key derivative revealed a detailed binding pose within the allosteric site of HIV reverse transcriptase. nih.gov The docking model predicted that the cyclopropyl group fits comfortably into a small hydrophobic pocket created by the Val179 residue. nih.gov Furthermore, the model showed other critical interactions, including two hydrogen bonds between the ligand and the amino acid Lys101, π-stacking between a phenyl ring on the ligand and Tyr181, and a σ–π interaction with Trp229. nih.gov These detailed predictions provided a clear hypothesis for the compound's mechanism of action, which was later supported by mutagenesis studies showing that mutations at these key residues significantly impacted the compound's inhibitory activity. nih.gov

Another application of docking involves the design of tool compounds to study enzyme mechanisms, such as that of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance. Researchers designed tryptophan analogues, including a β,β'-cyclopropyl mimic, to probe the IDO1 catalytic cycle. bham.ac.uk Docking this cyclopropyl-containing compound into the IDO1 active site suggested that the cyclopropane (B1198618) ring would be tolerated and that the key interactions made by the native substrate, tryptophan, would be retained. bham.ac.uk The docking scores were comparable to those of tryptophan, and the models showed the cyclopropane ring oriented in a conformation that could permit enzymatic cleavage, providing valuable insights for its use as a mechanistic probe. bham.ac.uk

Docking studies of indole derivatives as anticancer agents have also provided valuable insights. nih.gov For instance, docking of certain indole analogues into the colchicine (B1669291) binding site of tubulin helped to explain their cytotoxic activity. nih.gov While not always specific to the 5-cyclopropyl substitution, these studies establish a framework for how the indole scaffold interacts with key cancer targets, a framework that is directly applicable to cyclopropyl-containing derivatives. nih.gov

Table 2: Ligand-Protein Docking Studies of Cyclopropyl Indole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Ligand | Protein Target | Key Interacting Residues | Predicted Role of Cyclopropyl Group | Reference(s) |

|---|---|---|---|---|

| Indole-cyclopropyl NNRTI | HIV Reverse Transcriptase | Lys101, Val179, Tyr181, Trp229 | Occupies a small hydrophobic pocket near Val179. | nih.gov |

| β,β'-cyclopropyl tryptophan-mimic | Indoleamine 2,3-dioxygenase 1 (IDO1) | Heme center | Fits within the substrate binding site, retaining key interactions of tryptophan. | bham.ac.uk |

| 5-Alkyl Indole Derivatives | Fructose-1,6-bisphosphatase (FBPase) | Not specified | Contributes to hydrophobic interactions in an allosteric binding pocket. | nih.gov |

Mechanistic Insights Derived from Theoretical Calculations of Indole-Cyclopropyl Reactions and Interactions

Theoretical calculations, particularly those using Density Functional Theory (DFT), offer a powerful lens through which to view the intricate details of chemical reactions. These methods can map out reaction pathways, identify transition states, and quantify the forces involved in molecular interactions, providing mechanistic insights that are often inaccessible through experimental means alone.

The reactions of indoles with donor-acceptor (D-A) cyclopropanes are a key area where theoretical calculations have provided clarity. The Brønsted acid-catalyzed (4+2) cyclocondensation of 3-substituted indoles with acylcyclopropanes involves the acid-catalyzed ring opening of the cyclopropane to form a carbocation intermediate. acs.org Computational modeling helps to rationalize the regioselectivity of the subsequent reaction with the indole nucleus. acs.org In related work, combined DFT calculations and molecular dynamics simulations were used to investigate the reaction of D-A cyclopropanes with indole. researchgate.net These studies revealed that a proposed spiroindolenine intermediate can be either a productive intermediate leading to the final product or a non-productive, off-cycle species, depending on the potential energy surface of the specific reaction. researchgate.net

DFT calculations have also been employed to understand the mechanism of more complex, metal-catalyzed reactions. For the rhodium-copper co-catalyzed multicomponent annulation of indoles, DFT studies proposed a mechanism wherein the indole first undergoes an electrophilic attack by a dirhodium-carbene complex, forming a cyclopropane intermediate. rsc.org The calculations then mapped out a subsequent dimetallic Michael-type addition reaction, where the diastereoselectivity was controlled by the interaction energy between the reacting partners. rsc.org

Furthermore, computational studies have been used to dissect the competition between different reaction pathways. An investigation into the reactivity of α-cyclopropyl N-acyliminium ions with indoles showed two possible outcomes: a 1,2-addition or a homoconjugate addition. researchgate.net Computational analysis provided crucial support for the proposed mechanisms, demonstrating that the 1,2-addition pathway is kinetically controlled and favored under most conditions. researchgate.net In cases where this initial adduct is destabilized, the reaction becomes reversible, allowing the thermodynamically preferred homoconjugate addition pathway to dominate. researchgate.net

Detailed mechanistic studies on related systems, such as the DABCO-catalyzed ring-opening of D-A cyclopropanes, have also been performed using DFT. acs.orgnih.gov These calculations show a stepwise process involving nucleophilic attack by the catalyst on the cyclopropane, followed by ring closure. acs.orgnih.gov By applying methods like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA), researchers can quantitatively determine that the preference for nucleophilic attack at the more sterically hindered position of the cyclopropane is due to stronger orbital and electrostatic interactions in the transition state. acs.org

Table 3: Mechanistic Insights from Theoretical Calculations This table is interactive. You can sort and filter the data by clicking on the column headers.

| Reaction Type | Computational Method | Key Mechanistic Insight | Reference(s) |

|---|---|---|---|

| Annulation of Indoles with D-A Cyclopropanes | DFT, Molecular Dynamics | Revealed the dual role (productive vs. non-productive) of a key spiroindolenine intermediate. | researchgate.net |

| Rh/Cu-catalyzed Annulation of Indoles | DFT | Proposed a mechanism involving a cyclopropane intermediate and a subsequent dimetallic Michael-type addition. | rsc.org |

| Addition of Indoles to α-Cyclopropyl N-acyliminium ions | Computational Studies (unspecified) | Showed that the 1,2-addition pathway is kinetically controlled, while homoconjugate addition is thermodynamically favored. | researchgate.net |

| DABCO-catalyzed Cloke-Wilson Rearrangement | DFT, ASM-EDA | Explained regioselectivity of nucleophilic attack on the cyclopropane ring via analysis of interaction and strain energies. | acs.orgnih.gov |

Perspectives and Emerging Research Directions for 5 Cyclopropyl 1h Indole

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Stereoselectivity

The synthesis of 5-cyclopropyl-1H-indole and its derivatives is an active area of research, with a focus on improving efficiency, and stereoselectivity, and expanding the chemical space for drug discovery. Traditional methods like the Fischer indole (B1671886) synthesis are being supplemented and, in some cases, replaced by more modern and versatile techniques. evitachem.com

One promising approach involves the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to introduce the cyclopropyl (B3062369) group at the 5-position of a pre-existing indole scaffold. nih.gov This method offers good yields and functional group tolerance. Another innovative technique is the palladium-catalyzed cyclization of 2-alkynylanilines in an aqueous micellar medium, which provides a greener alternative to traditional organic solvents. mdpi.com

Enzymatic catalysis is also emerging as a powerful tool for the synthesis of complex indole derivatives. Lipase-catalyzed reactions can offer mild reaction conditions and high stereoselectivity, enabling the synthesis of multi-substituted indoles with cyclopropyl groups. This biocatalytic approach is particularly valuable for creating chiral centers with high enantiomeric excess, which is crucial for the development of stereospecific drugs.

Furthermore, photoredox catalysis is being explored for the dearomative cyclopropanation of indole derivatives, leading to the formation of cyclopropane-fused indolines. researchgate.net This method utilizes visible light to initiate the reaction, offering a mild and efficient way to construct these unique tricyclic systems. The development of these novel synthetic strategies is crucial for accessing a wider range of this compound analogs with diverse substitution patterns and stereochemistries, which is essential for exploring their full therapeutic potential.

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives

| Methodology | Key Features | Advantages | Disadvantages |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. evitachem.com | Well-established, readily available starting materials. | Often requires harsh acidic conditions, may result in mixtures of isomers. |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura or similar couplings to introduce the cyclopropyl group. nih.gov | High yields, good functional group tolerance. | Requires pre-functionalized indole, potential for catalyst contamination. |

| Palladium-Catalyzed Cyclization | Cyclization of 2-alkynylanilines. mdpi.com | Atom-economical, can be performed in aqueous media. | May require specific catalyst systems and reaction conditions. |

| Lipase-Catalyzed Synthesis | Enzymatic catalysis for stereoselective reactions. | Mild conditions, high stereoselectivity, environmentally friendly. | Substrate scope may be limited, enzyme cost and stability can be concerns. |

| Photoredox Catalysis | Visible-light-induced dearomative cyclopropanation. researchgate.net | Mild reaction conditions, high efficiency. | May require specific photocatalysts and light sources. |

Identification and Validation of New Biological Targets and Therapeutic Applications

The unique structural features of this compound, particularly the presence of the cyclopropyl moiety, contribute to its diverse biological activities and make it a promising scaffold for the development of new therapeutic agents. cymitquimica.com Research has primarily focused on its potential in several key areas:

Antiviral Activity: Derivatives of this compound have demonstrated significant potential as antiviral agents, particularly against the Hepatitis C virus (HCV). The cyclopropyl group has been shown to enhance the inhibitory activity against the HCV NS5B RNA-dependent polymerase. Furthermore, novel cyclopropyl-indole derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, where the cyclopropyl group occupies a key hydrophobic pocket in the enzyme. acs.orgnih.gov

Anticancer Properties: Research indicates that derivatives of this compound may possess anticancer activities. Some compounds have shown cytotoxic effects against various cancer cell lines. The indole scaffold is a common feature in many anticancer agents, and the addition of the cyclopropyl group can modulate the compound's interaction with biological targets. smolecule.com

Antiparasitic Activity: Derivatives of 1-cyclopropyl-1H-indole are being investigated for their potential to combat parasitic infections. smolecule.com In vitro assays have shown efficacy against various parasites, opening avenues for the development of new antiparasitic drugs. smolecule.com

Metabolic Diseases: A notable application of a complex derivative containing the this compound moiety is in the treatment of dyslipidemia. The compound, 6-(4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid, acts as a potent and selective agonist of the farnesoid X receptor (FXR), which plays a crucial role in lipid and glucose homeostasis. researchgate.netnih.gov This highlights the potential of this scaffold in addressing metabolic disorders.

The validation of these and other potential biological targets is an ongoing process that involves a combination of in vitro assays, cellular studies, and in vivo animal models to understand the mechanism of action and therapeutic efficacy.

Advanced Pharmacokinetic and Pharmacodynamic Profiling Studies for Lead Optimization

The journey of a promising compound from initial discovery to a viable drug candidate heavily relies on rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling. For derivatives of this compound, these studies are crucial for optimizing their properties and ensuring they can reach their biological target in sufficient concentrations to exert a therapeutic effect.

Pharmacokinetic (PK) studies focus on what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Early in the drug discovery process, in vitro ADME assays are employed to predict the in vivo behavior of these compounds. For instance, studies on 1H-indole-2-carboxamides with a cyclopropyl substituent at the 5-position have utilized mouse and human liver microsomes to assess metabolic stability. acs.org These studies revealed that hydroxylation can be a major metabolic pathway. acs.org Such insights are critical for identifying metabolic "soft spots" and guiding chemical modifications to improve metabolic stability and prolong the compound's half-life. acs.org

Pharmacodynamic (PD) studies , on the other hand, investigate what the drug does to the body. This involves assessing the compound's potency and efficacy at its biological target. For example, in the development of anti-Trypanosoma cruzi agents, the in vitro potency (pEC50) of this compound derivatives was a key parameter for optimization. nih.govacs.org

The interplay between PK and PD properties is critical for lead optimization. A compound may be highly potent in vitro, but if it has poor solubility, low metabolic stability, or is rapidly cleared from the body, it will likely fail in vivo. nih.govacs.org Therefore, a multi-parametric optimization approach is often employed, where chemists aim to strike a balance between potency, solubility, and metabolic stability. acs.org The cyclopropyl group itself can influence these properties, potentially enhancing metabolic stability or altering solubility. acs.org

Table 2: Key PK/PD Parameters for Lead Optimization

| Parameter | Description | Importance for this compound Derivatives |

| Potency (e.g., IC50, EC50) | Concentration of a drug required to produce 50% of its maximal effect. | Guides structure-activity relationship (SAR) studies to enhance therapeutic effect. nih.govacs.org |

| Solubility | The ability of a compound to dissolve in a solvent. | Crucial for absorption and formulation development. acs.org |

| Metabolic Stability | The resistance of a compound to metabolism by enzymes. | Determines the compound's half-life and dosing frequency. acs.org |

| Permeability | The ability of a compound to cross biological membranes. | Affects absorption and distribution to the target site. |

| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Influences the free concentration of the drug available to exert its effect. |

| In vivo Efficacy | The effect of the drug in a living organism. | The ultimate test of a compound's therapeutic potential. acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design and optimization of this compound derivatives are no exception. nih.gov These computational tools can significantly accelerate the process by analyzing vast datasets, predicting compound properties, and generating novel molecular structures with desired characteristics. longdom.org

One key application of AI/ML is in virtual screening and hit identification . By training algorithms on large libraries of known active and inactive compounds, it is possible to build predictive models that can screen virtual libraries of novel this compound derivatives and prioritize those with the highest probability of being active against a specific biological target. nih.govpnrjournal.com This approach can drastically reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Furthermore, AI and ML are instrumental in lead optimization . Once an initial hit compound is identified, these techniques can be used to predict its ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. pnrjournal.com For instance, models can predict a compound's solubility, metabolic stability, and potential off-target effects, allowing medicinal chemists to make more informed decisions about which modifications to pursue. pnrjournal.com This data-driven approach helps to navigate the complex chemical space and identify derivatives with improved pharmacokinetic and safety profiles.

Generative AI models are also being employed for the de novo design of novel compounds. These models can learn the underlying patterns in existing chemical data and generate entirely new molecular structures that are predicted to have desirable properties. This opens up possibilities for exploring novel regions of the chemical space around the this compound scaffold.

Q & A

Q. What experimental controls ensure reproducibility in catalytic cyclopropanation?

- Methodology : Include negative controls (no catalyst) to confirm metal-dependent reactivity. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for GC-MS quantification. Monitor enantiomeric excess via chiral HPLC if asymmetric synthesis is attempted .

Data Limitations and Research Gaps

- Physical Properties : No experimental data on melting point, logP, or vapor pressure are available for this compound, requiring researchers to extrapolate from analogs (e.g., 5-methylindole mp = 221–223°C ).

- Toxicity : While IARC/NTP have not classified cyclopropylindoles as carcinogenic, acute toxicity studies are lacking. Conduct in vivo LD50 assays and Ames tests for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.